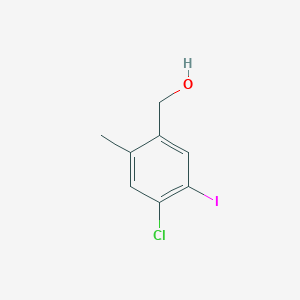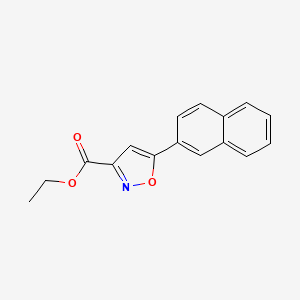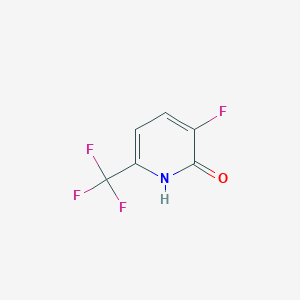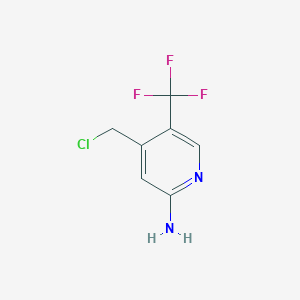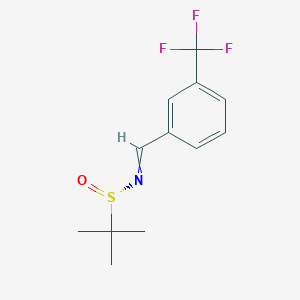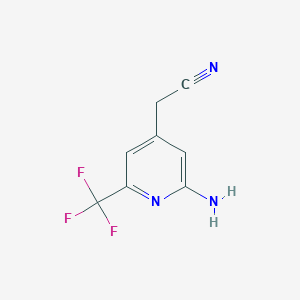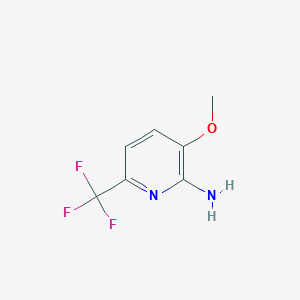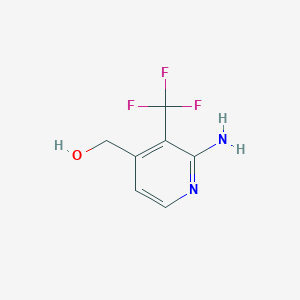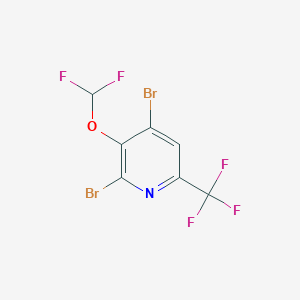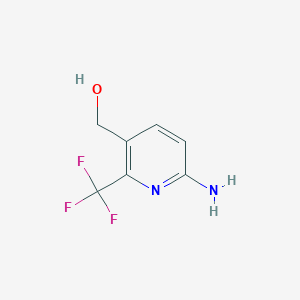
tert-Butyl (3-bromo-5-chlorophenyl)carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Preparation and Synthetic Applications
- Tert-butyl carbamate derivatives are pivotal in the preparation of heterocyclic compounds and in facilitating Diels-Alder reactions, serving as protective groups for amines and participating in complex rearrangements and cyclization processes. These steps are crucial for synthesizing pharmaceutically relevant molecules and materials with specific chemical properties (Padwa, Brodney, & Lynch, 2003).
Molecular Interactions and Crystal Structures
- Studies on chloro- and iodo- derivatives of tert-butyl carbamate reveal their role in forming isostructural families of compounds, demonstrating how molecular interactions, such as hydrogen and halogen bonds, are critical in determining the crystal packing and stability of these materials (Baillargeon et al., 2017).
Catalysis and Enantioselective Reactions
- The utility of tert-butyl carbamate derivatives extends to catalysis, where they participate in rhodium-catalyzed enantioselective additions. This aspect is fundamental in asymmetric synthesis, contributing to the development of chiral molecules with potential applications in drug development and materials science (Storgaard & Ellman, 2009).
Structural Characterization and Chemical Reactivity
- The structural analysis of carbamate derivatives provides insights into their chemical reactivity and interaction patterns. X-ray diffraction studies reveal how tert-butyl carbamate derivatives participate in various hydrogen bonding interactions, which are essential for understanding their reactivity and properties in different chemical environments (Das et al., 2016).
Synthesis of Complex Molecules
- Tert-butyl carbamate derivatives are integral to synthesizing complex molecules, such as cyclic and acyclic compounds, through protective group strategies and nucleophilic substitutions. These methodologies are vital in organic synthesis, offering pathways to a wide range of chemicals for pharmaceutical and material applications (Wu, 2011).
Mécanisme D'action
Target of Action
Tert-Butyl (3-bromo-5-chlorophenyl)carbamate, also known as N-Boc-3-bromo-5-chloro-aniline, is a complex compound. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as tert-butyl carbamate, have been used in palladium-catalyzed synthesis of n-boc-protected anilines .
Biochemical Pathways
Similar compounds have been found to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Propriétés
IUPAC Name |
tert-butyl N-(3-bromo-5-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHVJMRXVANCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162923 | |
| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-bromo-5-chlorophenyl)carbamate | |
CAS RN |
1187932-42-8 | |
| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




